molecular formula C14H20N6O3 B10912627 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10912627
M. Wt: 320.35 g/mol
InChI Key: VLNKXOMOLFHQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . The reaction conditions typically include heating the mixture to around 100°C for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole rings can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in fatty acid elongation, affecting cell proliferation and growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H20N6O3/c1-10-13(20(22)23)9-19(16-10)6-5-14(21)17(3)8-12-7-15-18(4)11(12)2/h7,9H,5-6,8H2,1-4H3

InChI Key

VLNKXOMOLFHQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)CCN2C=C(C(=N2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.